![molecular formula C32H39N3O9S B1668086 Butaperazine maleate CAS No. 1063-55-4](/img/structure/B1668086.png)
Butaperazine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丁酰哌嗪马来酸盐是一种典型的吩噻嗪类抗精神病药物。 它于 1967 年获得批准,主要用于治疗精神分裂症 。 该化合物以其提高纹状体和中脑边缘多巴胺周转率的有效性而闻名 .
准备方法
丁酰哌嗪马来酸盐的合成涉及多个步骤。 起始原料 2-丁酰吩噻嗪的制备方式类似于丙哌嗪和丙丙嗪 。 合成涉及用 1-溴-3-氯丙烷烷基化 1-甲基哌嗪,生成 1-(γ-氯丙基)-4-甲基哌嗪 。 然后使用酰胺钠提取 10-H,促进亲核取代反应,完成侧链的安装 .
化学反应分析
丁酰哌嗪马来酸盐会发生各种化学反应,包括氧化和亲核取代。 硫原子上的氧化会导致亚砜的形成,最终形成砜 。 该化合物还可以发生醌型氧化 。 这些反应中常用的试剂包括酰胺钠和烷基化剂,如 1-溴-3-氯丙烷 。 这些反应产生的主要产物包括亚砜、砜和醌型氧化产物 .
科学研究应用
Pharmacological Profile
Butaperazine maleate acts primarily as an antagonist at dopamine D2 receptors in the central nervous system. Its efficacy in managing psychotic symptoms is attributed to this mechanism, which helps to mitigate the effects of excess dopamine associated with schizophrenia. The compound is characterized by a complex chemical structure that contributes to its pharmacokinetic properties.
Management of Schizophrenia
This compound has been effectively used in treating schizophrenia. Clinical studies have demonstrated its ability to reduce psychotic symptoms and improve overall patient functioning. A notable study indicated that butaperazine concentrations in red blood cells correlated significantly with clinical improvement in patients, suggesting that monitoring these levels could provide insights into therapeutic efficacy .
Acute Psychotic Episodes
The compound has also been utilized for managing acute psychotic episodes, where rapid intervention is crucial. Its fast-acting nature allows for stabilization of patients during crises.
Mood Disorders
In addition to schizophrenia, this compound has been explored for use in certain mood disorders, although this application is less common and requires further research to establish efficacy .
Comparative Analysis with Other Antipsychotics
This compound can be compared with other antipsychotic agents based on their pharmacological profiles and side effects:
Compound Name | Class | Key Characteristics | Unique Aspects |
---|---|---|---|
This compound | Phenothiazine | Effective for schizophrenia; sedation common | Older agent; less frequently used today |
Chlorpromazine | Phenothiazine | Broad-spectrum antipsychotic; severe agitation | First antipsychotic introduced; extensive use |
Fluphenazine | Phenothiazine | Long-acting formulation; effective for chronic cases | Unique long-acting injectable form |
Thioridazine | Phenothiazine | Antipsychotic; associated with cardiac issues | Notable for sedative properties |
Study on Plasma and Red Blood Cell Concentrations
A controlled study involving 24 hospitalized patients with schizophrenia assessed the relationship between this compound levels in plasma and red blood cells (RBCs) and therapeutic response. The findings revealed that RBC concentrations correlated significantly with clinical improvement, suggesting that RBC-bound drug levels may serve as a better indicator of therapeutic effectiveness than plasma levels alone .
Evaluation of Side Effects
Common side effects associated with this compound include extrapyramidal symptoms and drowsiness. These adverse effects are significant considerations when prescribing this medication, particularly in populations sensitive to such reactions .
作用机制
丁酰哌嗪马来酸盐的作用机制涉及阻断大脑中的多巴胺受体。 通过抑制 D2 受体信号传导,丁酰哌嗪马来酸盐可以提高中脑边缘系统中的多巴胺周转率 。 这种作用有助于通过减少多巴胺通路的过度活跃来缓解精神分裂症的症状 .
相似化合物的比较
生物活性
Butaperazine maleate is a phenothiazine derivative primarily used as an antipsychotic agent in the treatment of schizophrenia. Its biological activity is characterized by its effects on neurotransmitter systems, particularly dopamine, and its pharmacokinetic properties. This article delves into the compound's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant case studies and research findings.
This compound exerts its therapeutic effects primarily by blocking dopamine receptors in the central nervous system (CNS). This action is crucial for managing symptoms of schizophrenia, as it reduces dopaminergic overactivity associated with psychotic episodes.
- Dopamine Receptor Blockade : Butaperazine inhibits dopamine receptor activation, particularly in the limbic system and caudate nucleus, which helps alleviate psychotic symptoms .
- Increased Dopamine Turnover : Animal studies have shown that butaperazine enhances striatal and mesolimbic dopamine turnover, suggesting a complex interaction with dopaminergic pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important information about its absorption, distribution, metabolism, and excretion:
- Absorption : When administered orally at doses ranging from 10 to 60 mg, peak serum levels are typically around 215 ng/mL .
- Half-Life : The drug exhibits a two-phase half-life; an initial rapid phase of approximately 4 hours followed by a slower phase lasting about 12 hours .
- Metabolism : In vivo studies indicate that butaperazine undergoes significant hepatic metabolism, leading to various metabolites including butaperazine sulfoxide and butaperazine sulfone. These metabolites are primarily eliminated via feces .
Clinical Efficacy
This compound has been evaluated for its effectiveness in treating schizophrenia through various clinical trials:
- Case Study Insights : A controlled study involving 24 hospitalized patients demonstrated that red blood cell (RBC) concentrations of butaperazine correlated significantly with clinical improvement in an inverted U-shaped pattern. This suggests that RBC levels may serve as a better indicator of therapeutic response compared to plasma levels .
- Adverse Effects : Common side effects include extrapyramidal symptoms (EPS) and drowsiness. Transitory leukopenia and abnormal liver function tests have also been reported .
Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Serum Level | 215 ng/mL |
Initial Half-Life | 4 hours |
Terminal Half-Life | 12 hours |
Bioavailability | Variable (dependent on dose) |
Clinical Findings
Study Reference | Population Sample Size | Key Findings |
---|---|---|
Controlled Study | 24 patients | RBC levels correlate with clinical improvement |
JAMA Network Evaluation | Various | Effective for schizophrenia; side effects noted |
Safety Profile
The safety profile of this compound is critical for its clinical use. While it is effective for managing schizophrenia, monitoring for adverse effects is essential:
属性
CAS 编号 |
1063-55-4 |
---|---|
分子式 |
C32H39N3O9S |
分子量 |
641.7 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one |
InChI |
InChI=1S/C24H31N3OS.2C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;2*5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI 键 |
WVYWSPZQGQMPKW-SPIKMXEPSA-N |
SMILES |
CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CCCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
1063-55-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Butaperazine maleate; Repoise maleate; Tyrylen; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。